molecular formula C17H16N2O B5263882 2,4-bis(phenylamino)cyclopent-2-en-1-one CAS No. 20121-78-2

2,4-bis(phenylamino)cyclopent-2-en-1-one

Cat. No.: B5263882
CAS No.: 20121-78-2
M. Wt: 264.32 g/mol
InChI Key: WZOBYHDFQLGFPY-UHFFFAOYSA-N
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Description

2,4-bis(phenylamino)cyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone core substituted with two phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(phenylamino)cyclopent-2-en-1-one typically involves the reaction of cyclopent-2-en-1-one with aniline derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of aniline to the cyclopentenone ring, followed by subsequent cyclization and purification steps .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-bis(phenylamino)cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the cyclopentenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2,4-bis(phenylamino)cyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-bis(phenylamino)cyclopent-2-en-1-one exerts its effects involves interactions with molecular targets and pathways. The phenylamino groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(phenylamino)cyclopent-2-en-1-one: Similar structure but different substitution pattern.

    2-cyclopenten-1-one: Lacks the phenylamino groups, resulting in different chemical properties.

    Cyclopent-2-en-1-one: Basic structure without any substitutions.

Uniqueness

This compound’s specific substitution pattern allows for unique interactions and properties not observed in its analogs .

Properties

IUPAC Name

2,4-dianilinocyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-17-12-15(18-13-7-3-1-4-8-13)11-16(17)19-14-9-5-2-6-10-14/h1-11,15,18-19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOBYHDFQLGFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(C1=O)NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344708
Record name 2-Cyclopenten-1-one, 2,4-bis(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20121-78-2
Record name 2-Cyclopenten-1-one, 2,4-bis(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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